N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O3S and its molecular weight is 449.99. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions. These compounds offer high inhibition efficiency, providing extra stability to steel against corrosion. Their adsorption onto surfaces involves both physical and chemical means, suggesting potential applications in protecting materials from degradation (Hu et al., 2016).
Antimicrobial and Anti-inflammatory Activities
Certain benzothiazole derivatives have been synthesized and shown to possess anti-inflammatory and analgesic properties. Novel heterocyclic compounds derived from benzothiazole have been evaluated for their cyclooxygenase-1/2 inhibitory activities, showing significant analgesic and anti-inflammatory effects. These compounds could serve as a foundation for developing new therapeutics targeting inflammation and pain (Abu‐Hashem et al., 2020).
Synthesis of Heterocycles
Efficient microwave-mediated synthesis methods have been developed for benzothiazole- and benzimidazole-based heterocycles, useful in various pharmaceutical applications. These methods leverage enaminosulfones as building blocks for creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, highlighting the versatility of benzothiazole derivatives in synthesizing complex molecular structures (Darweesh et al., 2016).
CNS Agents
Research into benzothiazole derivatives extends to the development of potential central nervous system (CNS) agents. For instance, analogues of 3-arylspiro[isobenzofuran-1(3H),4'-piperidines] have been synthesized, showing significant activity against CNS disorders. This suggests the potential of benzothiazole derivatives in creating therapeutic agents for treating CNS-related conditions (Martin et al., 1981).
Mechanism of Action
Mode of Action
The exact mode of action of N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is currently unknown. It is known that the compound is highly reactive and can undergo radical polymerization and cross-linking reactions . The presence of a methylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .
Biochemical Pathways
It has been suggested that the compound may have anti-inflammatory properties
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,5-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-15-7-8-19-20(11-15)29-22(23-19)25(10-6-9-24(2)3)21(26)16-12-17(27-4)14-18(13-16)28-5;/h7-8,11-14H,6,9-10H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDZYRRQEWOLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC(=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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